molecular formula C21H20F3N5O B2626496 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097894-67-0

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2626496
CAS No.: 2097894-67-0
M. Wt: 415.42
InChI Key: BVFZPKHTLCLBJS-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes pyridine and piperidine rings, as well as a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the pyridine and piperidine rings through a series of condensation or cross-coupling reactions, often catalyzed by transition metals like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to dihydropyridazine derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to downstream effects such as altered gene expression or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one: Lacks the piperidine and trifluoromethyl groups, making it less complex.

    2-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the pyridazinone and piperidine moieties.

    Piperidin-4-ylmethyl derivatives: Similar in structure but may vary in the substituents on the piperidine ring.

Uniqueness

The uniqueness of 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-2-1-9-26-20(17)28-12-7-15(8-13-28)14-29-19(30)4-3-18(27-29)16-5-10-25-11-6-16/h1-6,9-11,15H,7-8,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZPKHTLCLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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